molecular formula C5H9NS B137928 Cyclobutanecarbothioamide CAS No. 156589-97-8

Cyclobutanecarbothioamide

Cat. No. B137928
CAS RN: 156589-97-8
M. Wt: 115.2 g/mol
InChI Key: TTWOGACPCNPSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarbothioamide (CBTCA) is a novel organosulfur compound that has been studied for its potential pharmacological applications. It is a cyclic thioamide derivative of the cyclobutane carboxylic acid family, and is structurally related to other cyclic thioamide derivatives, such as cyclopropanecarbothioamide (CPTCA). CBTCA has been studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities. In addition, CBTCA has been explored for its potential use as a diagnostic agent for diseases such as Alzheimer’s and Parkinson’s.

Scientific Research Applications

Bioactive Alkaloids and Drug Development

Cyclobutanecarbothioamide is part of a broader class of cyclobutane-containing compounds that have been extensively researched for their bioactive properties. These compounds, including natural alkaloids and synthetic analogs, have demonstrated a range of biological activities such as antimicrobial, antibacterial, and anticancer effects. The study of these compounds has included their structures, origins, biosynthesis, photodimerization, and biological activities, providing valuable insights for drug discovery and medicinal chemistry (Dembitsky, 2007) (Sergeiko et al., 2008).

Medicinal Chemistry and Pharmaceutical Synthesis

In medicinal chemistry, cyclobutanes, including this compound, have found increasing use due to their unique structural and chemical properties. They are known for their puckered structure, chemical inertness, and the ability to improve multiple factors in drug candidates, such as metabolic stability and pharmacophore direction. These properties make cyclobutanes an important component in the search for new drugs with favorable characteristics (van der Kolk et al., 2022).

Photocatalysis and Organic Synthesis

Research on this compound and related compounds extends to organic synthesis and photocatalysis. These compounds are integral in various synthetic approaches, including [2 + 2] cycloadditions, which are key reactions in creating complex molecules. These reactions are important for synthesizing biologically important natural products and pharmaceuticals. The development of metal-free cyclobutadiene reagents, for example, has opened new avenues for efficient and safer chemical synthesis (Boswell et al., 2023) (Pagar & RajanBabu, 2018).

Photobiology and DNA Research

Studies have also focused on the role of cyclobutane dimers, like those formed from thymine in DNA, in photobiology. The understanding of how these dimers form upon UV absorption directly by thymine strands is essential in understanding DNA damage and repair mechanisms. These studies contribute significantly to the broader field of molecular biology and genetics (Schreier et al., 2007) (Banyasz et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for Cyclobutanecarbothioamide can provide information on its hazards, handling, storage, and disposal . Users should refer to this document for detailed safety information.

properties

IUPAC Name

cyclobutanecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWOGACPCNPSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622838
Record name Cyclobutanecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156589-97-8
Record name Cyclobutanecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutanecarbothioamide
Reactant of Route 2
Reactant of Route 2
Cyclobutanecarbothioamide
Reactant of Route 3
Reactant of Route 3
Cyclobutanecarbothioamide
Reactant of Route 4
Cyclobutanecarbothioamide
Reactant of Route 5
Cyclobutanecarbothioamide
Reactant of Route 6
Reactant of Route 6
Cyclobutanecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.